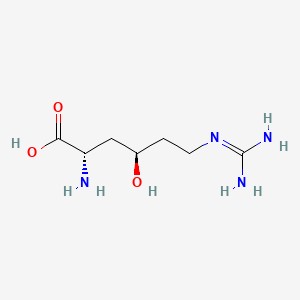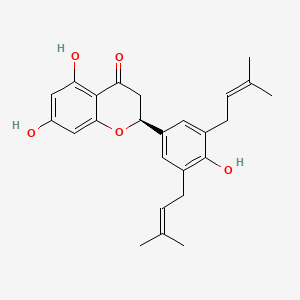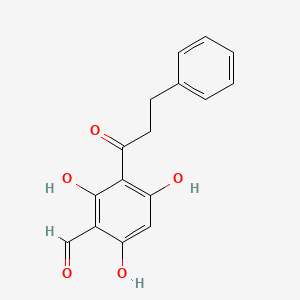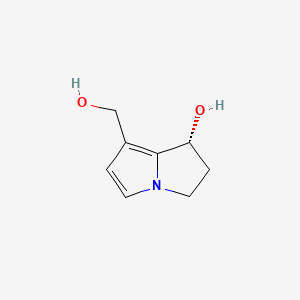
脱氢雷特内辛
描述
Dehydroretronecine is a carcinogenic metabolite of the pyrrolizidine alkaloid monocrotaline . It is known to interact covalently with cysteine and glutathione .
Synthesis Analysis
The synthesis of Dehydroretronecine involves the reaction with cysteine and glutathione in an in vitro system of phosphate buffer solutions . The reaction products were identified structurally by chromatographic, nuclear magnetic resonance, infrared, ultraviolet, and mass-spectral analysis .Molecular Structure Analysis
Dehydroretronecine has a molecular formula of C8H11NO2 . The reaction products of Dehydroretronecine with cysteine and glutathione are the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine .Chemical Reactions Analysis
Dehydroretronecine reacts with cysteine and glutathione, forming the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine . It has also been found to react with purine and pyrimidine nucleosides such as the N2 of deoxyguanosine (dG) and N6 of deoxyadenosine (dA) .Physical And Chemical Properties Analysis
Dehydroretronecine has a molecular weight of 153.18 . Its predicted boiling point is 361.2±32.0 °C, and its predicted density is 1.39±0.1 g/cm3 .科学研究应用
DNA加合物形成和遗传毒性
研究表明,吡咯里西啶生物碱的代谢会产生DHR,DHR可以在体内和体外形成DNA加合物。这些DNA加合物对于理解吡咯里西啶生物碱的遗传毒性至关重要,因为它们会导致突变并引发致癌过程。例如,开发一种(32)P-后标记/HPLC方法可以检测DHR衍生的DNA加合物,阐明了这些物质遗传毒性的分子机制(Yang等人,2001)。
DNA加合物水平与肿瘤发生之间的关系
进一步的研究探讨了DNA加合物水平与动物模型中肝肿瘤发生的关联。DHR衍生的DNA加合物在肝内皮细胞中形成,这是吡咯里西啶生物碱诱发的肝肿瘤发展的主要部位,这强调了这些加合物在致癌过程中的关键作用。例如,一项研究表明,大鼠肝内皮细胞中DHR衍生的DNA加合物水平与雷德利林(一种特定的吡咯里西啶生物碱)优先诱导肝血管肉瘤有关(Chou等人,2003)。
光毒性和活性氧的形成
已经研究了DHR和其他脱氢吡咯里西啶生物碱在光照射下诱导光毒性和产生活性氧(ROS)的潜力。这一方面与理解继发性(肝性)光敏反应的风险以及与吡咯里西啶生物碱接触相关的皮肤癌的可能诱发特别相关。一项研究强调,DHR的UVA光照射会导致单线态氧和超氧化物介导的脂质过氧化,这表明了吡咯里西啶生物碱诱导的光毒性和遗传毒性的机制(Zhao等人,2011)。
安全和危害
属性
IUPAC Name |
(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC(=C2[C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945783 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroretronecine | |
CAS RN |
23107-12-2 | |
| Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroretronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRORETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



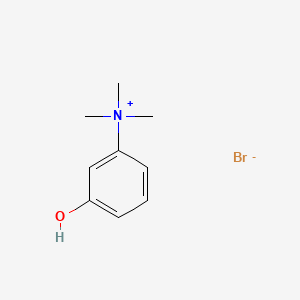

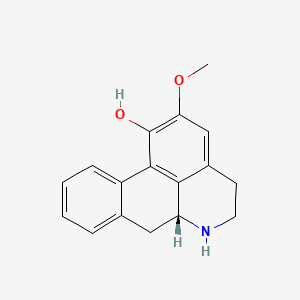
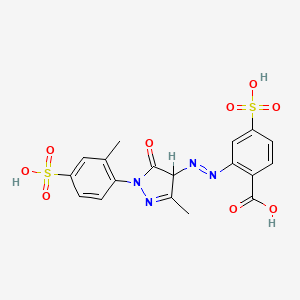

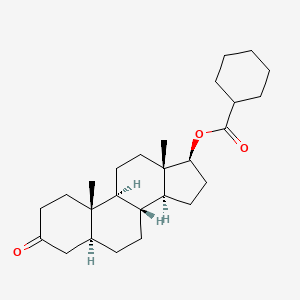
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
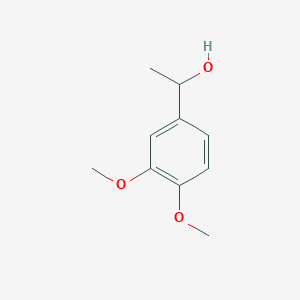
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
